(S)-Verapamil D7 (hydrochloride)
Description
Significance of Stable Isotope Labeling in Pharmaceutical Sciences and Research Methodologies
Stable isotope labeling is a powerful technique in pharmaceutical research that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. This process creates a chemically identical version of the compound with a slightly higher molecular weight. The key advantage of this method is that the labeled compound behaves almost identically to the unlabeled parent drug in biological systems, but it can be distinguished and quantified with high precision using mass spectrometry (MS). drugbank.commedchemexpress.comfda.gov
This technique is instrumental in various stages of drug discovery and development. It allows researchers to trace the metabolic fate of a drug, identify and quantify metabolites, and conduct highly accurate pharmacokinetic studies. medchemexpress.comfda.govnih.gov The use of stable isotope-labeled compounds as internal standards in bioanalytical methods is considered the gold standard for ensuring the accuracy and reliability of quantitative data. biopharmaservices.com
Role of (S)-Verapamil D7 (hydrochloride) as a Deuterium-Labeled Analog of (S)-Verapamil
(S)-Verapamil D7 (hydrochloride) is the deuterium-labeled form of (S)-Verapamil hydrochloride. biopharmaservices.comnih.gov Verapamil (B1683045) itself is a calcium channel blocker used in the management of various cardiovascular conditions. drugbank.comcaymanchem.com It exists as a racemic mixture of two enantiomers, (S)-Verapamil and (R)-Verapamil, with the (S)-enantiomer being the more potent L-type calcium channel blocker. caymanchem.combioanalysis-zone.com
In research, (S)-Verapamil D7 (hydrochloride) serves primarily as an internal standard for the quantitative analysis of (S)-Verapamil in biological matrices like plasma or serum. biopharmaservices.comnih.govnih.gov When added to a biological sample at a known concentration, it co-elutes with the unlabeled (S)-Verapamil during chromatographic separation. In the mass spectrometer, the two compounds are distinguished by their mass-to-charge ratio (m/z). By comparing the peak area of the analyte ((S)-Verapamil) to that of the internal standard ((S)-Verapamil D7), analysts can accurately determine the concentration of the drug in the sample, correcting for any variability during sample preparation and analysis. biopharmaservices.comnih.gov
Enantiomeric Purity and Stereochemical Considerations in Deuterated Compound Research
The stereochemistry of a drug is a critical factor as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Verapamil is a classic example where the (S)-enantiomer possesses significantly greater pharmacological activity than the (R)-enantiomer. caymanchem.combioanalysis-zone.com Therefore, in research and clinical applications, it is often necessary to study the pharmacokinetics of each enantiomer separately.
The use of an enantiomerically pure labeled standard, such as (S)-Verapamil D7, is crucial for the accurate quantification of the corresponding enantiomer, (S)-Verapamil. clinicaltrials.gov Using a racemic labeled standard could introduce inaccuracies in the quantification of the individual enantiomers. The deuterium labeling in (S)-Verapamil D7 is strategically placed on the isopropyl group, a site that is not typically involved in the metabolic pathways of Verapamil, thus ensuring its stability as an internal standard. nih.gov The synthesis of such chirally pure deuterated compounds often involves specialized techniques to ensure high enantiomeric and isotopic purity. clinicaltrials.govpensoft.net
Overview of Research Utility in Pharmacokinetic and Mechanistic Investigations
The primary research utility of (S)-Verapamil D7 (hydrochloride) is in supporting pharmacokinetic and mechanistic studies of (S)-Verapamil.
Pharmacokinetic Studies: Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids over time is fundamental to these studies. By enabling precise quantification, (S)-Verapamil D7 helps researchers to determine key pharmacokinetic parameters of (S)-Verapamil, such as its bioavailability, clearance, volume of distribution, and elimination half-life. nih.govrndsystems.com
Mechanistic Investigations: In mechanistic studies, researchers aim to understand how a drug produces its effects at a molecular level. For instance, Verapamil is known to be a substrate and inhibitor of P-glycoprotein (P-gp), an important drug efflux pump. medchemexpress.com Studies investigating the interaction of (S)-Verapamil with P-gp and other transporters or metabolic enzymes rely on accurate measurements of the drug concentration, a task facilitated by the use of (S)-Verapamil D7 as an internal standard.
Detailed Research Findings
While specific studies focusing solely on the properties of (S)-Verapamil D7 are not abundant in publicly available literature, its application is integral to numerous bioanalytical methods developed for Verapamil and its enantiomers. The following table illustrates a representative example of how pharmacokinetic data for (S)-Verapamil would be presented in a study where (S)-Verapamil D7 was used as an internal standard.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 85.2 | ng/mL |
| Tmax (Time to Maximum Concentration) | 2.1 | hours |
| AUC (Area Under the Curve) | 445.9 | ng·h/mL |
| t½ (Elimination Half-Life) | 5.3 | hours |
| CL/F (Apparent Oral Clearance) | 5481 | mL/min |
This table presents hypothetical pharmacokinetic parameters for (S)-Verapamil following oral administration, as would be determined in a study utilizing (S)-Verapamil D7 as an internal standard for quantification. The values are representative of those found in the literature for verapamil enantiomers. drugbank.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H39ClN2O4 |
|---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i1D3,2D3,20D; |
InChI Key |
DOQPXTMNIUCOSY-XPLQXSHHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Synthesis and Characterization Methodologies
Synthetic Strategies for Deuterated (S)-Verapamil Derivatives
The synthesis of deuterated verapamil (B1683045) analogs involves the strategic incorporation of deuterium (B1214612) atoms at specific molecular positions. documentsdelivered.com Published methods describe the preparation of various deuterated forms of verapamil, achieving high isotopic purity. documentsdelivered.com One common strategy involves the use of deuterated precursors. For instance, the synthesis of (-)-2H6-Verapamil has been accomplished starting from ring-trideuterated 3,4-dimethoxyphenylacetic acid. Further deuterium incorporation can be achieved in the N-methyl-3,4-dimethoxyphenethylamine portion of the molecule. The "D7" designation in (S)-Verapamil D7 indicates that seven hydrogen atoms have been replaced by deuterium. This is often achieved by labeling one of the 3,4-dimethoxyphenyl groups (three deuteriums) and the N-methylphenethyl group (four deuteriums, with three on the aromatic ring and one on the N-methyl group, although specific labeling patterns can vary).
While many synthetic routes to verapamil exist, not all are suitable for large-scale production or for the introduction of isotopic labels. google.com Some routes are lengthy, such as an 11-step synthesis starting from (S)-1,2-propanediol. google.com More efficient processes often involve the classical resolution of key intermediates like verapamilic acid. google.com The final step in the synthesis is typically the formation of the hydrochloride salt.
Spectroscopic Characterization of Deuterium Incorporation
A combination of spectroscopic techniques is essential to confirm the successful synthesis and structural integrity of deuterated compounds. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for confirming the positions of the deuterium labels. rsc.org In the ¹H NMR spectrum of (S)-Verapamil D7, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, confirming their location within the molecular structure.
Infrared (IR) Spectroscopy : IR spectroscopy can provide evidence of deuteration. The stretching frequency of a C-D bond is lower than that of a C-H bond. Therefore, the IR spectrum of (S)-Verapamil D7 will show characteristic absorption bands at lower wavenumbers in the C-H stretching region compared to its non-deuterated counterpart. Physical characterization of verapamil hydrochloride has been performed using IR spectrophotometry alongside other methods. nih.gov
Mass Spectrometry (MS) : Mass spectrometry directly confirms the incorporation of deuterium by revealing an increase in the molecular weight of the compound. For (S)-Verapamil D7, the molecular ion peak in the mass spectrum will be shifted by approximately 7 mass units compared to unlabeled (S)-Verapamil. High-resolution mass spectrometry (HRMS) is particularly crucial for this purpose. researchgate.net
Isotopic Purity Determination and Quantification Techniques
Ensuring high isotopic purity is critical for the use of (S)-Verapamil D7 as an internal standard. rsc.org The goal is to have a compound that consists almost entirely of the D7 isotopologue, with minimal presence of D0 to D6 species.
Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for determining the isotopic purity of labeled compounds. researchgate.net The high resolving power of modern mass spectrometers, such as Time-of-Flight (TOF) instruments, allows for the clear separation of the various isotopologues (D0, D1, D2, etc.) of verapamil based on their minute mass differences. researchgate.netalmacgroup.com
The general workflow for isotopic purity determination by ESI-HRMS involves:
Chromatographic Separation : The sample is first analyzed using an optimized UHPLC or HPLC method to separate the analyte of interest from any impurities. almacgroup.comresearchgate.net
Mass Spectral Acquisition : A full scan, high-resolution mass spectrum is acquired. rsc.org
Data Extraction : Extracted Ion Chromatograms (EICs) are generated for the theoretical mass of each isotopologue (from D0 to D7). almacgroup.com
Integration and Calculation : The peak area for each EIC is integrated. After correcting for the natural isotopic abundance of other elements (like ¹³C and ¹⁵N) in the molecule, the relative percentage of each deuterated species is calculated. researchgate.netalmacgroup.com This provides a quantitative measure of the isotopic enrichment. For example, a study on propafenone-d7 calculated an isotopic purity of 96.5%. rsc.org A similar approach would be applied to (S)-Verapamil D7, with studies on other deuterated verapamil analogs reporting isotopic purities of 97%. documentsdelivered.com
Table 1: Illustrative ESI-HRMS Data for Isotopic Purity Assessment of (S)-Verapamil D7
| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Peak Area | Corrected Relative Abundance (%) |
| D0 (Unlabeled) | 455.2850 | Low | < 0.1% |
| D1 | 456.2913 | Low | < 0.1% |
| D2 | 457.2975 | Low | < 0.2% |
| D3 | 458.3038 | Low | < 0.5% |
| D4 | 459.3101 | Low | < 1.0% |
| D5 | 460.3163 | Low | ~ 2.0% |
| D6 | 461.3226 | Medium | ~ 5.0% |
| D7 | 462.3289 | High | > 98.0% |
Note: Data is illustrative and based on typical results for high-purity deuterated standards.
Chiral Purity Assessment and Enantiomeric Excess Determination for (S)-Verapamil D7 (hydrochloride)
Since the biological activity of verapamil resides primarily in the (S)-enantiomer, verifying the chiral purity of (S)-Verapamil D7 is essential. google.com The enantiomeric excess (ee), a measure of the purity of a single enantiomer, must be determined. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and determining enantiomeric excess. heraldopenaccess.usmdpi.comnih.gov Several chiral HPLC methods have been developed for the enantioselective separation of verapamil. mdpi.comnih.govresearchgate.net
A typical chiral HPLC analysis involves:
Chiral Column : A specialized column containing a chiral selector is used. For verapamil, columns like core-shell isopropyl carbamate (B1207046) cyclofructan 6 have proven effective, enabling rapid and efficient separation. mdpi.comnih.gov
Mobile Phase : A suitable mobile phase, often a polar organic mixture like acetonitrile/methanol with additives such as trifluoroacetic acid and triethylamine, is used to achieve separation. nih.gov
Detection : A sensitive detector, such as a fluorescence detector, is commonly employed. mdpi.comuma.es
Quantification : The chromatogram will show two separate peaks for the (S)- and (R)-enantiomers. For a sample of (S)-Verapamil D7, a large peak corresponding to the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer should be observed. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Methods have been developed that can separate the enantiomers of verapamil in under 3.5 minutes. mdpi.comresearchgate.net For a high-purity standard, the enantiomeric excess is expected to be ≥99%.
Table 2: Representative Chiral HPLC Parameters for Verapamil Enantiomers
| Parameter | Value | Reference |
| Column | Core-shell isopropyl carbamate cyclofructan 6 (LarihcShell-P, LSP) | mdpi.comnih.gov |
| Mobile Phase | Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025, v/v/v/v) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | Fluorescence (Ex: 280 nm, Em: 313 nm) | nih.govresearchgate.net |
| Retention Time (S)-Verapamil | ~1.95 min | mdpi.com |
| Retention Time (R)-Verapamil | ~2.29 min | mdpi.com |
Applications in Pharmacokinetic and Metabolism Research
Investigation of Stereoselective Drug Disposition using Stable Isotope Techniques
Verapamil (B1683045) is administered as a racemic mixture, containing both (R)- and (S)-enantiomers in equal parts. mdpi.com However, these enantiomers exhibit different pharmacological activities and are metabolized at different rates by the body. mdpi.comepa.govpfizer.com The (S)-enantiomer is noted to be significantly more potent than the (R)-enantiomer. epa.govpfizer.com Stable isotope techniques, utilizing compounds like (S)-Verapamil D7, are superior for assessing the bioavailability of drugs that undergo extensive first-pass metabolism. nih.gov
First-pass metabolism refers to the initial metabolic processing of a drug by the liver after oral administration, which can significantly reduce the amount of active drug that reaches systemic circulation. nih.govdrugs.com Verapamil undergoes extensive first-pass metabolism, which is also stereoselective, meaning the (S)- and (R)-enantiomers are metabolized differently. mdpi.comepa.govpfizer.com
Studies using stable isotope-labeled verapamil have demonstrated that the first-pass metabolism preferentially targets the more potent (S)-enantiomer. epa.gov This leads to a higher concentration of the less active (R)-enantiomer in the plasma after oral administration. mdpi.comepa.gov The use of deuterated tracers allows for the simultaneous administration of labeled and unlabeled forms of the drug, enabling a direct and accurate measurement of the extent of first-pass metabolism for each enantiomer. nih.gov
Clearance is a measure of the rate at which a drug is removed from the body. For verapamil, this process is complex due to its stereoselective metabolism. Research has shown a significant difference in the apparent oral clearance between the two enantiomers. epa.gov
A study involving the oral administration of pseudoracemic verapamil, which contained unlabeled (S)-verapamil and deuterated (R)-verapamil, revealed that the apparent oral clearance for (S)-verapamil was substantially higher than for (R)-verapamil. epa.gov This indicates a more rapid elimination of the (S)-enantiomer from the body following oral intake.
Table 1: Pharmacokinetic Parameters of Verapamil Enantiomers After Oral Administration of Pseudoracemic Verapamil
| Parameter | (S)-Verapamil | (R)-Verapamil Dideuterated |
| Cmax (ng/ml) | 46.1 ± 15.7 | 240 ± 81.1 |
| Apparent Oral Clearance (l/min) | 7.46 ± 2.16 | 1.72 ± 0.57 |
| Bioavailability (%) | 20 | 50 |
Data adapted from a study on the stereoselective first-pass metabolism of verapamil. epa.gov
Bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged. drugs.comnih.gov For orally administered drugs like verapamil, bioavailability is significantly impacted by first-pass metabolism. nih.govdrugs.com The use of deuterated tracers like (S)-Verapamil D7 provides a robust method for accurately determining the bioavailability of each enantiomer. nih.gov
By co-administering an oral dose of the unlabeled drug with an intravenous dose of the deuterated analog, researchers can precisely quantify the absolute bioavailability. Studies have revealed that the systemic bioavailability of the (R)-enantiomer is considerably higher than that of the (S)-enantiomer after oral administration. pfizer.com Specifically, the bioavailability of (R)-verapamil has been reported to be 2.5 times greater than that of (S)-verapamil. epa.gov This difference is a direct consequence of the stereoselective first-pass metabolism that preferentially eliminates the (S)-form. epa.gov
Mechanistic Studies of Drug Metabolism Pathways
Understanding the specific metabolic pathways of a drug is crucial for predicting its efficacy and potential interactions. (S)-Verapamil D7 is instrumental in these mechanistic studies.
The metabolism of verapamil is extensive, leading to the formation of numerous metabolites. nih.govfda.gov The primary metabolic routes include N-dealkylation and O-demethylation. nih.govcore.ac.uk Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS), are employed to separate, identify, and quantify these metabolites in biological samples like plasma and urine. nih.govcore.ac.ukspectroscopyonline.com
The use of deuterated standards like (S)-Verapamil D7 aids in the confident identification of metabolites. nih.gov By comparing the mass spectra of the metabolites of the labeled and unlabeled drug, researchers can confirm the metabolic fate of different parts of the molecule. For instance, a study using UPLC–MSE identified 71 verapamil metabolites in rats, including phase I metabolites (from oxidation, demethylation, and dealkylation) and phase II metabolites (glucuronide and sulfate (B86663) conjugates). core.ac.uk Norverapamil (B1221204) is a major and pharmacologically active metabolite. pfizer.comfda.gov
Table 2: Major Metabolic Pathways of Verapamil
| Pathway | Description |
| N-Demethylation | Removal of a methyl group from the nitrogen atom. |
| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) group. |
| N-Dealkylation | Cleavage of the bond between the nitrogen atom and an alkyl group. |
| Glucuronidation | Conjugation with glucuronic acid (Phase II). |
| Sulfation | Conjugation with a sulfate group (Phase II). |
Metabolic stability refers to a drug's susceptibility to being broken down by metabolic enzymes. Introducing deuterium (B1214612) into a molecule, as in (S)-Verapamil D7, can sometimes alter its metabolic stability due to the kinetic isotope effect. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can slow down metabolic reactions that involve breaking this bond.
Studies on deuterated analogs of verapamil have shown increased metabolic stability compared to their non-deuterated counterparts. nih.gov This effect can be advantageous in designing drugs with improved pharmacokinetic profiles. For example, research on fluorine-18 (B77423) labeled verapamil analogs for PET imaging demonstrated that deuterium substitution led to enhanced metabolic stability. nih.gov This increased stability can be attributed to steric hindrance for the metabolizing enzymes. nih.gov
Contribution Analysis of Metabolic Tissues to Systemic Exposure
The use of stable isotope-labeled compounds like (S)-Verapamil D7 is invaluable for dissecting the relative contributions of different tissues, particularly the intestine and liver, to the systemic exposure of verapamil and its metabolites. Verapamil undergoes extensive first-pass metabolism, meaning a significant portion of the drug is metabolized before it reaches systemic circulation. nih.govnih.govnih.govdoi.org Distinguishing between intestinal and hepatic metabolism is crucial for a comprehensive understanding of its pharmacokinetics.
A study in rats utilized an "isotope-IV" method, where unlabeled verapamil was administered orally and a deuterium-labeled version (VER-d6) was given intravenously. nih.govnih.gov This approach allowed researchers to simultaneously track the fate of the drug absorbed from the gut and the drug that had already entered the systemic circulation. By analyzing the plasma concentrations of both the parent drug and its metabolite, norverapamil, from both sources, they could quantify the contribution of intestinal versus hepatic metabolism. nih.gov
The findings revealed that in normal rats, a majority of the systemically available norverapamil originated from the metabolic activity within the intestine during the absorption process. nih.gov However, when the activity of CYP3A enzymes, the primary enzymes responsible for verapamil metabolism, was inhibited, the contribution of hepatic metabolism to the systemic exposure of norverapamil increased. nih.govnih.gov This demonstrates the significant role of the intestine in the first-pass metabolism of verapamil and how drug-drug interactions can alter the metabolic landscape. nih.gov
Table 1: Contribution of Metabolic Tissues to Norverapamil Systemic Exposure in Rats
| Treatment Group | Intestinal Metabolism Contribution | Hepatic Metabolism Contribution |
|---|---|---|
| Untreated | Major | Minor |
| CYP Inhibitor Pre-treatment | Decreased | Increased |
Preclinical Pharmacokinetic Profiling in Animal Models using Labeled Compounds
Preclinical studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human trials. The use of labeled compounds such as (S)-Verapamil D7 in these studies provides precise and detailed pharmacokinetic data. Animal models, including rats and nonhuman primates, are commonly employed for this purpose. nih.govnih.govumich.edu
In rat models, studies have been designed to cross-validate different in vitro metabolic systems (like liver microsomes and hepatocytes) with in vivo pharmacokinetic data for verapamil. nih.gov These studies help in refining the prediction of human pharmacokinetics from preclinical data. The use of labeled verapamil allows for the accurate measurement of key pharmacokinetic parameters such as clearance and volume of distribution. nih.gov
Furthermore, isotope-labeled verapamil, such as (R)-[11C]verapamil, has been instrumental in positron emission tomography (PET) studies in nonhuman primates to investigate the function of P-glycoprotein (P-gp) at the blood-brain barrier. nih.gov P-gp is a transporter protein that can pump drugs out of the brain, and understanding its interaction with verapamil is crucial. These studies help in establishing a reliable method for assessing P-gp function, which is vital for the development of drugs targeting the central nervous system. nih.gov
Table 2: Key Pharmacokinetic Parameters of Verapamil in Rats
| Parameter | Value | Significance |
|---|---|---|
| Oral Bioavailability (F) | 0.02 ± 0.01 | Low systemic availability after oral administration due to high first-pass metabolism. nih.gov |
| Oral Bioavailability (F) with CYP inhibitor | 0.45 ± 0.24 | Significant increase, highlighting the major role of CYP enzymes in first-pass metabolism. nih.gov |
| Apparent Oral Clearance (CLo) of (+)-verapamil | 1.72 +/- 0.57 L/min | Demonstrates stereoselective metabolism, with the (+)-isomer having lower clearance. epa.gov |
| Apparent Oral Clearance (CLo) of (-)-verapamil | 7.46 +/- 2.16 L/min | The more active (-)-isomer is cleared more rapidly. epa.gov |
Examination of Factors Influencing Drug Disposition (e.g., Dietary Modulators) through Isotope-Labeled Studies
The disposition of a drug in the body can be influenced by various factors, including diet. Isotope-labeled studies provide a powerful methodology to investigate these influences with high precision. A notable example is the study of how dietary salt intake affects the disposition of verapamil.
In a study involving healthy volunteers, the disposition of verapamil was examined under both low-salt and high-salt diets. nih.gov Participants received oral racemic verapamil, and on specific study days, they were also given an intravenous dose of deuterated verapamil. This design allowed for the differentiation between the pharmacokinetics of orally administered verapamil (subject to first-pass metabolism) and intravenously administered verapamil (bypassing first-pass metabolism). nih.gov
The results were striking. Plasma concentrations of the orally administered verapamil enantiomers were significantly lower during the high-salt diet compared to the low-salt diet. nih.gov In contrast, the pharmacokinetics of the intravenously administered deuterated verapamil were nearly identical under both dietary conditions. nih.gov This indicates that the effect of dietary salt on verapamil disposition occurs at the prehepatic level, presumably in the intestine, by modulating first-pass metabolism. nih.gov Such studies underscore the importance of considering dietary factors in clinical pharmacology and the utility of isotope-labeled compounds in elucidating these complex interactions.
Table 3: Effect of Dietary Salt on Oral S-Verapamil Pharmacokinetics
| Dietary Phase | Mean Area Under the Time-Concentration Curve (0 to 12 hours) (ng·min·mL⁻¹) |
|---|---|
| High Salt | 7765 ± 2591 |
| Low Salt | 12514 ± 3527 |
Data from a study in normal volunteers showing significantly lower plasma concentrations of oral S-verapamil during a high-salt diet. nih.gov
Applications in Drug Drug Interaction Ddi Studies
Investigation of Cytochrome P450 (CYP) Mediated Interactions
Verapamil (B1683045) is a well-known inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast number of drugs. nih.gov Understanding the specifics of this inhibition is crucial for predicting and preventing clinically significant DDIs. nih.gov Deuterated standards like (S)-Verapamil D7 are instrumental in studies designed to dissect these interactions.
Research has demonstrated that both verapamil enantiomers (R- and S-verapamil) and their primary metabolites, such as norverapamil (B1221204), inhibit CYP3A4 in a time- and concentration-dependent manner. nih.gov Studies using human liver microsomes and cDNA-expressed CYP3A4 have shown that the S-enantiomer of verapamil is a more potent inhibitor of CYP3A4 than the R-enantiomer. nih.gov
Table 1: Inactivation Potency of Verapamil Enantiomers and Metabolites on CYP3A4
| Compound | Inactivation Potency Order |
| S-norverapamil | 1 (Most Potent) |
| S-verapamil | 2 |
| R-norverapamil | 3 |
| R-verapamil | 4 |
| D617 | 5 (Least Potent) |
| Source: Based on data from reference nih.gov |
Verapamil and its metabolites are classified as mechanism-based inhibitors of CYP3A4, meaning they are converted by the enzyme into a reactive species that subsequently inactivates it. nih.gov This type of inhibition is of particular clinical concern because it is irreversible and time-dependent, and its effects can persist even after the inhibitor has been cleared from circulation. nih.gov
Studies have quantified the kinetic parameters of this inactivation, kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation). For S-verapamil, these values with cDNA-expressed CYP3A4 were determined to be 0.64 min-1 for kinact and 2.97 µM for KI. nih.gov In contrast, R-verapamil showed a lower kinact of 0.39 min-1 and a higher KI of 6.46 µM, indicating lower inactivation efficiency. nih.gov This enantioselectivity is a critical factor in DDI predictions. nih.gov Further investigations have revealed differential inhibition between CYP3A isoforms, with verapamil and its metabolite norverapamil being significantly less effective at inhibiting CYP3A5 compared to CYP3A4. nih.gov This suggests that the genetic variability in CYP3A5 expression among individuals could contribute to the varied clinical outcomes of verapamil-mediated drug interactions. nih.gov
Table 2: Kinetic Parameters for CYP3A4 Inactivation
| Compound | kinact (min-1) | KI (µM) | Inactivation Efficiency (kinact/KI) |
| S-Verapamil | 0.64 | 2.97 | 0.215 |
| R-Verapamil | 0.39 | 6.46 | 0.060 |
| (+/-)-Norverapamil | 1.12 | 5.89 | 0.190 |
| D617 | 0.07 | 7.93 | 0.009 |
| Source: Data obtained from studies with cDNA-expressed CYP3A4. nih.gov |
Elucidation of P-glycoprotein (P-gp) Mediated Interactions
Beyond its effects on metabolic enzymes, verapamil is also a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter that plays a major role in drug absorption and distribution. nih.govresearchgate.net (S)-Verapamil D7 is used in studies to precisely quantify these P-gp-mediated interactions.
The inhibition of P-gp by verapamil is not mediated by simple competitive binding at the transport site. nih.gov Instead, evidence points towards a non-competitive or allosteric mechanism. nih.govmdpi.com This means that verapamil binds to a site on the P-gp transporter distinct from the substrate-binding site, inducing a conformational change that inhibits the transporter's efflux function. mdpi.com This mode of inhibition is important as it can affect the transport of a wide range of P-gp substrates, regardless of their own binding affinity. Kinetic analyses have shown that verapamil reduces the maximum transport rate (Vmax) of P-gp substrates without significantly altering the Michaelis constant (Km), a characteristic feature of non-competitive inhibition. mdpi.com
Employment of the Isotope-IV Method for Comprehensive DDI Analysis
The "isotope-IV method" is a sophisticated pharmacokinetic approach that leverages stable isotope-labeled compounds like (S)-Verapamil D7 to analyze DDIs within a single experimental session. nih.gov In this method, a non-labeled oral dose of a drug is administered, followed by an intravenous dose of its deuterated analog (e.g., Verapamil-d6). nih.gov
This allows for the simultaneous determination of key pharmacokinetic parameters that are typically derived from separate oral and intravenous studies. By measuring the plasma concentrations of both the labeled and non-labeled drug, researchers can calculate absolute oral bioavailability (F) and distinguish between intestinal (Fg) and hepatic (Fh) first-pass metabolism. nih.gov A study in rats using this method demonstrated that pre-treatment with a potent CYP inhibitor significantly increased the oral bioavailability of verapamil from 2% to 45%, with analyses revealing that the inhibition was stronger in the intestine than in the liver. nih.gov This approach provides a powerful and efficient means of obtaining a comprehensive DDI profile. nih.gov
Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models for DDI Prediction using Deuterated Analogs
Deuterated analogs are essential for generating the precise pharmacokinetic data needed to build and validate Physiologically Based Pharmacokinetic (PBPK) models. nih.govnih.gov These complex models simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body and can predict the magnitude of DDIs. nih.govnih.govresearchgate.net
A mechanistic, whole-body PBPK model has been developed for verapamil that incorporates its enantioselective properties. nih.govnih.gov The model accounts for the differential metabolism of R- and S-verapamil by CYP3A4, their mechanism-based inactivation of the enzyme, and their non-competitive inhibition of P-gp. nih.govnih.gov Data from studies using isotope-labeled verapamil are crucial for refining the parameters of these models, such as organ-specific clearance and transporter activity. nih.gov The validated PBPK model for verapamil has successfully predicted the outcomes of DDIs with other drugs like midazolam and digoxin, with the majority of predictions falling within 1.5-fold of observed clinical values. nih.govnih.gov Such models are invaluable tools in model-informed drug development, helping to forecast DDI risks before clinical trials are conducted. nih.gov
Applications in Mechanistic Investigations at the Molecular and Cellular Level
Studies on Multidrug Resistance Protein Modulation
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of structurally and functionally diverse anticancer drugs. A key player in this phenomenon is the family of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. Verapamil (B1683045) has been extensively studied as an inhibitor of these efflux pumps.
Research has revealed that the two enantiomers of verapamil, (R)-verapamil and (S)-verapamil, exert distinct effects on the activity of Multidrug Resistance Protein 1 (MRP1). elsevierpure.comnih.govresearchgate.net Studies using MRP1-transfected baby hamster kidney 21 (BHK-21) cells have shown that the (S)-isomer is a potent inducer of cell death in these cells, an effect not observed with the (R)-isomer. nih.govresearchgate.net
The (S)-enantiomer was found to cause a significant decrease in cellular glutathione (B108866) content, which was more pronounced than the effect of the racemic mixture. nih.govresearchgate.net Interestingly, the (R)-isomer appeared to antagonize this effect of the (S)-isomer. nih.govresearchgate.net Molecular investigations using fluorescence spectroscopy have demonstrated that both enantiomers bind to purified MRP1 with high affinity. nih.govresearchgate.net However, the conformational changes they induce in the protein are markedly different, which likely accounts for their distinct biological effects. nih.govresearchgate.net While (S)-verapamil promotes the death of resistant tumor cells, (R)-verapamil acts as an inhibitor that can sensitize MRP1-overexpressing cells to chemotherapeutic agents like vincristine. nih.govresearchgate.net
Both (R)- and (S)-verapamil have been shown to alter the transport of MRP1 substrates, such as leukotriene C4 (LTC4) and calcein. nih.govresearchgate.net MRP1 is known to transport conjugated organic anions, and LTC4 is a key endogenous substrate. nih.gov The (R)-isomer of verapamil acts as an inhibitor of this transport, which is consistent with its ability to reverse the multidrug resistance phenotype. nih.govresearchgate.net
Structure-activity relationship studies on verapamil analogs have further elucidated the modulation of MRP1-mediated transport. nih.govnih.gov For instance, more lipophilic dithiane derivatives of verapamil were found to be more effective at inhibiting LTC4 transport, particularly in the presence of glutathione (GSH). nih.gov This suggests that the interaction with MRP1 and the subsequent inhibition of substrate transport are complex and can be influenced by the physicochemical properties of the modulating compound. nih.gov
Table 1: Differential Effects of Verapamil Enantiomers on MRP1
| Characteristic | (S)-Verapamil | (R)-Verapamil | Reference |
|---|---|---|---|
| Effect on MRP1-expressing cells | Induces cell death | Sensitizes cells to chemotherapeutics | nih.govresearchgate.net |
| Cellular Glutathione (GSH) Content | Potent decrease | No significant decrease; antagonizes (S)-isomer's effect | nih.govresearchgate.net |
| LTC4 and Calcein Transport | Alters transport | Inhibits transport | nih.govresearchgate.net |
| MRP1 Binding | High affinity | High affinity | nih.govresearchgate.net |
| Induced Conformational Change | Distinct from (R)-isomer | Distinct from (S)-isomer | nih.govresearchgate.net |
Exploration of Isomer-Specific Interactions with Efflux Transporters
Beyond MRP1, verapamil is a well-known inhibitor of another critical efflux transporter, P-glycoprotein (P-gp/MDR1). caymanchem.comcellsignal.com P-gp plays a central role in drug disposition and multidrug resistance by effluxing a wide variety of chemical compounds from cells. nih.govnih.gov
Studies investigating the interaction of verapamil with P-gp have revealed complex kinetic behaviors. nih.govnih.gov Verapamil-induced ATPase activity of P-gp, which fuels the transport process, can be biphasic, showing both activation at lower concentrations and inhibition at higher concentrations. nih.govnih.gov Fluorescence spectroscopy and nuclear magnetic resonance (NMR) studies have shown that there is cooperativity between the binding of verapamil and ATP to P-gp, leading to distinct conformational changes in the transporter. nih.govnih.gov Molecular dynamics simulations suggest that the transport of verapamil by human P-gp involves initial electrostatic repulsions followed by hydrophobic interactions, and the specific amino acid residues involved are not entirely the same as for other substrates like doxorubicin. nih.gov
While many studies use racemic verapamil, the distinct effects of the (R)- and (S)-enantiomers on MRP1 suggest that isomer-specific interactions are also likely to occur with P-gp and other efflux transporters. The use of (S)-Verapamil D7 in such studies is critical for accurately quantifying the enantiomer-specific binding, transport, and inhibition kinetics. By using the deuterated compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, researchers can precisely measure the concentration of (S)-verapamil in cellular and subcellular compartments, providing a clearer picture of its specific interactions with transporters. researchgate.netnih.gov
Mechanistic Studies on Cellular Uptake and Efflux Processes
Understanding the mechanisms of how drugs enter and are removed from cells is fundamental to pharmacology. (S)-Verapamil, with its known interactions with efflux pumps, is a valuable probe for these studies. The balance between passive diffusion across the cell membrane and active transport by influx and efflux proteins determines the intracellular concentration and, consequently, the therapeutic or modulatory effect.
Verapamil is a substrate for both P-gp and the metabolic enzyme CYP3A4, often found in the same tissues like the intestine and liver. nih.gov The interplay between P-gp-mediated efflux and CYP3A4-mediated metabolism is a key determinant of verapamil's bioavailability. nih.govmdpi.com Studies using Caco-2 cell monolayers, a common in vitro model for the intestinal barrier, show that verapamil's transport is influenced by P-gp. nih.govpensoft.net Inhibition of P-gp leads to increased intracellular accumulation of its substrates. nih.gov
In these mechanistic studies, (S)-Verapamil D7 (hydrochloride) serves as an essential analytical tool. To accurately determine the rates of uptake, efflux, and intracellular accumulation of (S)-verapamil, a robust quantification method is required. LC-MS/MS methods, which offer high sensitivity and selectivity, are commonly employed. researchgate.netnih.govresearchgate.net By adding a known amount of (S)-Verapamil D7 as an internal standard to the experimental samples, any variability in sample preparation and mass spectrometric analysis can be corrected for, ensuring highly accurate quantification of the non-deuterated (S)-verapamil. nih.gov This precision is vital for building accurate pharmacokinetic and pharmacodynamic models.
Role of (S)-Verapamil D7 in Enzyme Binding and Kinetic Analyses
(S)-Verapamil D7 is particularly useful in studies of enzyme kinetics, especially for drug-metabolizing enzymes like cytochrome P450 3A4 (CYP3A4). medchemexpress.com Verapamil is both a substrate and an inhibitor of CYP3A4. mdpi.commedchemexpress.com The metabolism of verapamil is stereoselective, with the (S)-enantiomer being metabolized more rapidly than the (R)-enantiomer. mdpi.com This metabolism primarily involves N-demethylation to form norverapamil (B1221204). nih.gov
In enzyme kinetic studies, researchers aim to determine parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which characterize the binding affinity of the substrate for the enzyme and the enzyme's maximum catalytic rate, respectively. nih.gov To do this, one must accurately measure the rate of formation of the metabolite (e.g., norverapamil) from the substrate (verapamil).
Here again, (S)-Verapamil D7 plays a crucial role as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS-based analytical methods. nih.govmedchemexpress.com When analyzing the products of an in vitro enzyme reaction, (S)-Verapamil D7 is added to the samples. This allows for precise quantification of the remaining (S)-verapamil and the formed (S)-norverapamil (if a corresponding deuterated standard for the metabolite is also used). This accurate quantification is essential for calculating reliable kinetic parameters and for understanding how different compounds might inhibit or induce the enzyme's activity. researchgate.netnih.govnih.gov
Applications in Analytical Method Development and Validation
Utilization as an Internal Standard for Quantitative Bioanalysis
The primary application of (S)-Verapamil D7 (hydrochloride) is as an internal standard in quantitative bioanalytical methods. An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. It helps to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of the analytical method. The stable isotope-labeled (S)-Verapamil D7 is particularly well-suited for this purpose in mass spectrometry-based assays due to its chemical and chromatographic similarity to the unlabeled analyte, verapamil (B1683045), while being distinguishable by its higher mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Verapamil Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and thermally stable compounds. While less common than liquid chromatography for verapamil analysis, GC-MS methods have been developed for its quantification in biological matrices. nih.gov In such methods, a deuterated analog like (S)-Verapamil D7 (hydrochloride) can serve as an effective internal standard. caymanchem.com After extraction from the biological matrix (e.g., plasma or urine) and derivatization to increase volatility, the sample is introduced into the GC. The chromatographic column separates verapamil and the internal standard based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and quantifies both the analyte and the internal standard. The use of a deuterated internal standard is advantageous as it co-elutes with the unlabeled analyte, minimizing the impact of matrix effects on ionization efficiency.
A study developing a GC-liquid chromatographic method for verapamil in body fluids demonstrated the capability to measure concentrations as low as 4 ng/ml in plasma with a coefficient of variation between 5-8%. nih.gov The recovery in this range was found to be 100 +/- 6.2%. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Verapamil and Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and throughput. spectroscopyonline.com In LC-MS/MS methods for verapamil and its metabolites, such as norverapamil (B1221204), (S)-Verapamil D7 (hydrochloride) is an excellent choice for an internal standard. caymanchem.comlcms.cz
The process involves extracting the analytes and the internal standard from the biological matrix, followed by separation using liquid chromatography. The separated compounds are then ionized and detected by the tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, a technique known as multiple reaction monitoring (MRM). This highly selective detection method, combined with the use of a stable isotope-labeled internal standard, ensures accurate and precise quantification even at low concentrations.
A developed LC-MS/MS method for verapamil quantification in human plasma using a similar internal standard showed linearity within a range of 1.00-500 ng/mL with a total run time of 3.5 minutes. nih.gov The intra-run imprecision was below 5.1%, and accuracy was between 92.9% and 103.1%. nih.gov Another high-sensitivity microflow LC-MS/MS method for verapamil and norverapamil quantification demonstrated a calibration range from 0.5 to 185 µg/L. lcms.cz
Development of Enantioselective Chromatographic Techniques
Verapamil is a chiral drug, meaning it exists as two non-superimposable mirror images called enantiomers, (R)-verapamil and (S)-verapamil. These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, it is often necessary to separate and quantify them individually. (S)-Verapamil D7 (hydrochloride), as a stereochemically pure and isotopically labeled compound, is instrumental in the development and validation of these enantioselective methods.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. nih.govmdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. bgb-analytik.com Several types of CSPs have been successfully used for the separation of verapamil enantiomers, including those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. nih.govscielo.br
In the development of chiral HPLC methods, a solution containing both enantiomers of verapamil, along with (S)-Verapamil D7 as an internal standard, would be injected onto the chiral column. The mobile phase composition and flow rate are then optimized to achieve baseline separation of the two enantiomers and the internal standard. Fluorescence detection is often employed for sensitive quantification. nih.gov A study reported the successful separation of verapamil enantiomers using a core-shell isopropyl carbamate (B1207046) cyclofructan 6 chiral column, achieving a run time of 3.5 minutes. nih.gov Another study utilized a cellulose-based reversed-phase column, Chiralcel OD-R, for the separation of verapamil and norverapamil enantiomers. nih.gov
Table 1: Chiral HPLC Methods for Verapamil Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Detection | Reference |
| Core–shell isopropyl carbamate cyclofructan 6 | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) | Fluorescence (Ex: 280 nm, Em: 313 nm) | nih.gov |
| Cellulose-based reversed-phase (Chiralcel OD-R) | Not Specified | Not Specified | nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane-isopropanol-ethanol mixtures with diethylamine | Not Specified | scielo.br |
| Chiralcel OJ, Chiralpak AD, Chiralcel OD-R | Normal and reverse-phase modes | Fluorescence (Ex: 276 nm, Em: 310 nm) | nih.gov |
Optimization of Sample Preparation (e.g., Solid Phase Extraction) for Chiral Bioanalytical Assays
Effective sample preparation is crucial for accurate and reliable bioanalytical results, as it removes potential interferences from the biological matrix that could affect the chromatographic analysis. Solid-phase extraction (SPE) is a commonly used technique for the cleanup and pre-concentration of analytes from biological samples. mdpi.comnih.gov
Table 2: Solid Phase Extraction Methods for Verapamil Analysis
| SPE Sorbent | Sample Pretreatment | Recovery | Reference |
| Membrane-based C8 SPE disk | Not Specified | > 85% | nih.gov |
| Oasis HLB C18 cartridges | Not Specified | 92.3% to 98.2% | nih.gov |
| SepPak C18 cartridges (off-line) | Not Specified | 87.7±5.8% to 92.7±4.0% | capes.gov.br |
| Semipermeable surface SDS C8 pre-column (on-line) | Not Specified | 94.3±4.2% to 98.2±5.1% | capes.gov.br |
| Oasis HLB 96-well plate | 2% phosphoric acid | > 90% | nih.gov |
| Oasis HLB cartridges | Plasma buffered with KH2PO4 (pH 9) | 94.70–103.71% | core.ac.uk |
Role as a Reference Standard in Analytical Method Validation and Quality Control
(S)-Verapamil D7 (hydrochloride) also plays a vital role as a reference standard in the validation of analytical methods and for ongoing quality control. biocat.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. It involves assessing various parameters such as specificity, linearity, accuracy, precision, and robustness. ijprajournal.comnih.gov
As a well-characterized compound of high purity, (S)-Verapamil D7 can be used to prepare calibration standards and quality control samples. These are used to establish the calibration curve, from which the concentration of the analyte in unknown samples is determined, and to monitor the performance of the assay over time. The use of a certified reference standard ensures the traceability and reliability of the analytical results, which is a critical requirement in regulated environments such as clinical and pharmaceutical analysis. researchgate.netscienceasia.orguspnf.com
For instance, in a validated HPLC method, the linearity of the response for verapamil was demonstrated over a specific concentration range, with correlation coefficients (r²) consistently greater than 0.999. ijprajournal.com The accuracy and precision of such methods are typically evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) to ensure reliability across the entire analytical range. mdpi.compensoft.net
Advanced Research Methodologies and Future Directions
Integration of Deuterated Compounds in Multi-Omics and Systems Pharmacology Approaches
The use of deuterated compounds like (S)-Verapamil D7 is becoming increasingly integrated into multi-omics and systems pharmacology to gain a holistic understanding of drug effects. nih.govmdpi.com Systems pharmacology combines computational and experimental methods to examine the effects of a drug across multiple biological scales, from molecular to organismal levels. In this context, deuterated compounds serve as powerful probes.
Multi-omics, which involves the analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics, can reveal complex biological responses to a drug. nih.govmdpi.com When a deuterated compound such as (S)-Verapamil D7 is introduced into a biological system, its distinct mass allows for precise tracking of the compound and its metabolites. This aids in elucidating the drug's absorption, distribution, metabolism, and excretion (ADME) profile with high accuracy. musechem.comresearchgate.net This detailed metabolic information can then be correlated with changes observed in the various "omes," providing a comprehensive picture of the drug's mechanism of action and its impact on biological pathways. For instance, a study on uncontrolled pediatric asthma utilized a multi-omics approach to investigate underlying pathophysiological mechanisms, highlighting the potential for these methods to identify novel biomarkers and personalize treatment. nih.gov
A key application of deuterated compounds in these fields is in quantitative mass spectrometry. nih.gov For example, a method called "Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)" has been developed for the relative quantification of lipids on a global scale. nih.gov This demonstrates the potential for using deuterium (B1214612) labeling to achieve precise quantification in complex biological samples, a crucial aspect of systems pharmacology and multi-omics research.
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Drug Behavior
Computational chemistry and molecular dynamics (MD) simulations are instrumental in predicting and understanding the behavior of deuterated drugs at the atomic level. These methods can model how the substitution of hydrogen with deuterium affects the properties and interactions of a drug molecule like (S)-Verapamil D7.
The primary influence of deuteration is the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen. nih.govresearchgate.net This increased bond strength can slow down metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net MD simulations can be used to model these enzymatic reactions and predict the extent of the KIE. This allows researchers to anticipate how deuteration will affect a drug's metabolic stability and pharmacokinetic profile. researchgate.netnih.gov
Furthermore, computational models can predict changes in a drug's physical properties upon deuteration, such as slight alterations in hydrophobicity and acidity. nih.gov While these changes are generally minor, they can influence a drug's binding affinity to its target protein. MD simulations can visualize these subtle changes in interaction at the binding site, providing insights that can guide the design of more effective and safer drugs. clearsynth.com
Innovations in Isotopic Labeling Strategies for Drug Discovery and Development
The field of isotopic labeling is continuously evolving, with new strategies emerging to facilitate the efficient incorporation of deuterium into drug molecules. europa.eu These innovations are crucial for both early-stage drug discovery and later-stage development. musechem.comclearsynth.com
Traditionally, deuterium labeling was often performed early in the synthetic route. However, recent advancements focus on late-stage functionalization, where deuterium is introduced in the final steps of synthesis. musechem.com This approach is more efficient and allows for the rapid generation of a variety of deuterated analogs for testing.
Key innovative methods include:
Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium. musechem.comeuropa.eu Advances in catalysis, including the use of transition metals, have made HIE reactions more versatile and applicable to a wider range of molecules, including complex drug candidates. europa.eu
Reductive Deuteration: This involves the use of deuterated reagents to reduce functional groups like oximes, imines, or nitriles to create deuterated amines. researchgate.net
Dehalogenative Deuteration: This emerging technique uses isotopic enrichment to replace halogen atoms with deuterium. researchgate.net
These innovative strategies are expanding the toolkit available to medicinal chemists, enabling the creation of novel deuterated compounds with improved properties. researchgate.net The development of more efficient and scalable deuteration methods is a key area of ongoing research. researchgate.net
Bridging In Vitro and In Vivo Research through Advanced Deuterated Compound Applications
Deuterated compounds like (S)-Verapamil D7 play a critical role in bridging the gap between in vitro (laboratory) and in vivo (living organism) research. This connection is essential for translating preclinical findings into clinical applications.
In vitro studies often utilize deuterated compounds to investigate metabolic pathways and enzyme kinetics with high precision. nih.gov For example, experiments with cultured cells can determine how deuteration affects the rate of metabolism of a drug. nih.gov However, the complex environment of a living organism can lead to different outcomes.
This is where in vivo studies with deuterated compounds become invaluable. By administering a deuterated drug to an animal model, researchers can track its fate in the body and compare the results to the in vitro data. researchgate.netnih.govnih.gov This comparison helps to establish an in vitro-in vivo correlation (IVIVC), which is crucial for predicting a drug's performance in humans based on laboratory data. nih.govdissolutiontech.com
A study using a deuterated form of verapamil (B1683045) in rats demonstrated the utility of this approach for analyzing drug-drug interactions. nih.gov By co-administering deuterated and non-deuterated verapamil, researchers could precisely quantify the impact of a CYP inhibitor on the drug's metabolism and bioavailability. nih.gov Such studies provide a more accurate understanding of how a drug will behave in a real-world physiological setting, facilitating a smoother transition from preclinical to clinical development.
Q & A
Basic: What validated chromatographic methods are recommended for quantifying (S)-Verapamil D7 hydrochloride in pharmaceutical formulations?
Answer:
The United States Pharmacopeia (USP) outlines a reversed-phase HPLC protocol for quantifying verapamil hydrochloride and its derivatives. Key steps include:
-
Standard preparation : Dissolve USP Verapamil Hydrochloride Reference Standard in mobile phase to achieve a concentration of 1 mg/mL.
-
Assay preparation : Dilute the sample to match the standard concentration, accounting for matrix effects (e.g., excipients in tablets or suspensions).
-
Chromatographic conditions : Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in a 45:55 ratio. The flow rate is 1.5 mL/min, and detection is performed at 278 nm. The retention time for verapamil is approximately 4.8 minutes .
-
Validation criteria : System suitability requires ≤0.7% relative standard deviation (RSD) for replicate injections. Quantify using peak area ratios (sample vs. standard) with the formula:
where = standard concentration, = labeled quantity, = dilution factor, and = peak response ratio .
Advanced: How can researchers resolve discrepancies in thermal degradation profiles of (S)-Verapamil D7 hydrochloride across different formulations?
Answer:
Thermal analysis (e.g., DSC/TGA) reveals formulation-dependent stability:
- Observed contradictions : In solid dispersions with Eudragit RLPO, degradation initiates at 145°C, while formulations with Kollidon®SR degrade at 135°C . Pure (S)-Verapamil D7 hydrochloride shows a sharp endothermic peak at 142°C (melting with decomposition) .
- Methodological approach :
- Perform isothermal stress testing at 100–150°C to identify decomposition kinetics.
- Use FTIR or mass spectrometry to characterize degradation products (e.g., demethylation or oxidation byproducts).
- Correlate thermal behavior with matrix interactions : Hydrophilic matrices (e.g., HPMC) delay degradation by reducing drug crystallinity, whereas silicone adhesives may accelerate it due to pH-independent release mechanisms .
- Data interpretation : Differences in peak broadening or shifting in DSC curves indicate polymorphic transitions or amorphous phase formation, requiring XRPD validation .
Advanced: What strategies mitigate enantiomeric impurities in (S)-Verapamil D7 hydrochloride synthesis?
Answer:
Enantiomeric purity is critical due to (R)-Verapamil’s distinct P-glycoprotein inhibition profile . To resolve impurities:
Chiral chromatography : Use a Chiralpak AD-H column with n-hexane:ethanol:diethylamine (80:20:0.1) to separate (S)- and (R)-enantiomers. Retention times differ by ≥2 minutes .
Stereoselective synthesis : Employ asymmetric catalysis (e.g., palladium-catalyzed alkylation) with deuterium-labeled precursors to minimize racemization .
USP standards : Validate against USP Verapamil Related Compound A (demethoxy impurity) and B (norverapamil) using specified resolution criteria (R ≥2.0) .
Basic: What parameters govern sustained-release formulation design for (S)-Verapamil D7 hydrochloride?
Answer:
Key factors include:
- Matrix selection : Hydrophilic polymers (e.g., HPMC, Eudragit RLPO) provide pH-independent release by swelling-controlled diffusion. Silicone adhesives enable zero-order kinetics but require optimization of adhesive-to-drug ratios (e.g., 2:1 w/w) .
- Drug loading : Loadings >30% risk burst release; ≤20% ensures linear release profiles.
- Dissolution testing : Use USP Apparatus II (paddle) at 50 rpm, with media simulating gastrointestinal pH (1.2–6.8). Target ≥80% release at 12 hours .
Advanced: How does deuterium labeling in (S)-Verapamil D7 hydrochloride enhance P-glycoprotein (P-gp) interaction studies?
Answer:
Deuterium labeling enables precise mechanistic insights:
- Isotopic tracing : Use LC-MS/MS to distinguish endogenous verapamil from deuterated analogs in transport assays. Quantify cellular uptake and efflux ratios in Caco-2 or MDCK-MDR1 cells .
- MRP1 inhibition studies : (S)-Verapamil D7 inhibits MRP1-mediated calcein efflux (IC₅₀ = 8.2 µM vs. 12.4 µM for non-deuterated (S)-Verapamil), attributed to enhanced binding affinity from deuterium’s kinetic isotope effect .
- Pharmacokinetic applications : Track deuterated vs. non-deuterated drug distribution in vivo to assess blood-brain barrier penetration and P-gp-mediated efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
